2-Amino-3-nitro-4-phenylpyridine
Overview
Description
2-Amino-3-nitro-4-phenylpyridine is an organic compound that belongs to the class of nitropyridines It is characterized by the presence of an amino group at the 2-position, a nitro group at the 3-position, and a phenyl group at the 4-position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-nitro-4-phenylpyridine can be achieved through several methodsThe nitration can be carried out using dinitrogen pentoxide (N2O5) in an organic solvent such as liquid sulfur dioxide (SO2) at low temperatures . The resulting nitro compound can then be subjected to reductive amination to introduce the amino group.
Industrial Production Methods
Industrial production of this compound typically involves large-scale nitration and amination processes. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of safer solvents and catalysts, can improve the sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-nitro-4-phenylpyridine undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of nitroso or nitro derivatives.
Common Reagents and Conditions
Reduction: SnCl2/HCl for nitro group reduction.
Substitution: Various nucleophiles under basic or acidic conditions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Major Products Formed
Reduction: 2,3-Diamino-4-phenylpyridine.
Substitution: 2-Substituted-3-nitro-4-phenylpyridines.
Oxidation: 2-Amino-3-nitroso-4-phenylpyridine.
Scientific Research Applications
2-Amino-3-nitro-4-phenylpyridine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is used in the study of enzyme inhibition and as a ligand in coordination chemistry.
Industry: The compound is utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-3-nitro-4-phenylpyridine involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The amino group can form hydrogen bonds and participate in nucleophilic reactions, affecting enzyme activity and protein function . The phenyl group contributes to the compound’s hydrophobic interactions and binding affinity with target molecules.
Comparison with Similar Compounds
2-Amino-3-nitro-4-phenylpyridine can be compared with other nitropyridine derivatives, such as:
2-Amino-3-nitropyridine: Lacks the phenyl group, resulting in different chemical properties and reactivity.
3-Amino-4-nitrophenylpyridine: The positions of the amino and nitro groups are reversed, leading to variations in biological activity and applications.
2-Amino-4-phenylpyridine:
The presence of both the nitro and phenyl groups in this compound makes it unique and versatile for various applications.
Properties
IUPAC Name |
3-nitro-4-phenylpyridin-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O2/c12-11-10(14(15)16)9(6-7-13-11)8-4-2-1-3-5-8/h1-7H,(H2,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRWZHTAZIWRKOZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=NC=C2)N)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90442758 | |
Record name | 2-Amino-3-nitro-4-phenylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90442758 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
198017-57-1 | |
Record name | 2-Amino-3-nitro-4-phenylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90442758 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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